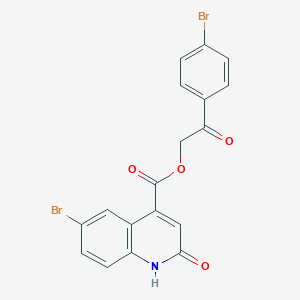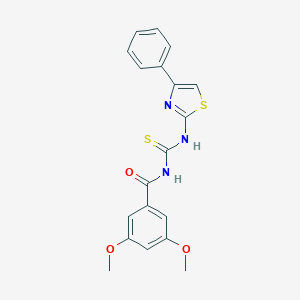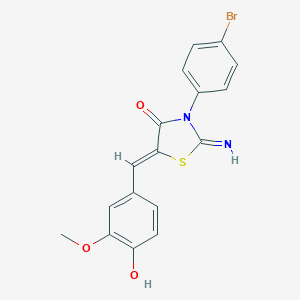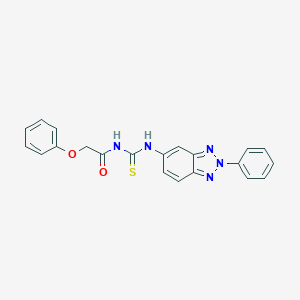
4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester is a complex organic compound that features both bromophenyl and quinolinecarboxylate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester typically involves multi-step organic reactions. One common method includes the esterification of 6-bromo-2-hydroxy-4-quinolinecarboxylic acid with 2-(4-bromophenyl)-2-oxoethyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline and phenyl rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of quinoline N-oxides or phenyl ketones.
Reduction: Formation of reduced quinoline or phenyl derivatives.
Hydrolysis: Formation of 6-bromo-2-hydroxy-4-quinolinecarboxylic acid and 2-(4-bromophenyl)-2-oxoethanol.
科学的研究の応用
4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- 2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-hydroxy-4-quinolinecarboxylate
- 2-(4-Bromophenyl)-2-oxoethyl 6-fluoro-2-hydroxy-4-quinolinecarboxylate
- 2-(4-Bromophenyl)-2-oxoethyl 6-iodo-2-hydroxy-4-quinolinecarboxylate
Uniqueness
4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester is unique due to the presence of both bromine atoms, which can significantly influence its reactivity and biological activity
特性
分子式 |
C18H11Br2NO4 |
|---|---|
分子量 |
465.1 g/mol |
IUPAC名 |
[2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C18H11Br2NO4/c19-11-3-1-10(2-4-11)16(22)9-25-18(24)14-8-17(23)21-15-6-5-12(20)7-13(14)15/h1-8H,9H2,(H,21,23) |
InChIキー |
WQEZLQXQEZSXKH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=O)NC3=C2C=C(C=C3)Br)Br |
正規SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=O)NC3=C2C=C(C=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-N'-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,2-diphenylacetohydrazide](/img/structure/B328634.png)

![Methyl 2-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B328637.png)
![ethyl 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B328641.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(phenoxyacetyl)thiourea](/img/structure/B328645.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(phenoxyacetyl)thiourea](/img/structure/B328647.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(phenylacetyl)thiourea](/img/structure/B328648.png)
![3,5-dimethoxy-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B328649.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(phenoxyacetyl)thiourea](/img/structure/B328650.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B328651.png)
![N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B328652.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B328656.png)
